Potent Binding Affinity (Kd = 9.6 nM) to RIPK1 Kinase Domain
The target compound demonstrates potent binding affinity to recombinant human RIPK1. In a KINOMEscan assay using recombinant human wild-type partial length RIPK1 (M1 to K305 residues), the compound achieved a dissociation constant (Kd) of 9.6 nM [1]. This level of binding is significantly higher than most literature standards for initial hit identification. This binding is also supported by functional cell-based data showing protection against TNFα-induced necroptosis in FADD-deficient Jurkat I 2.1 cells with an EC50 of 1,700 nM [1], bridging enzymatic binding to cellular phenotype.
| Evidence Dimension | RIPK1 binding affinity (Kd) |
|---|---|
| Target Compound Data | 9.6 nM |
| Comparator Or Baseline | Not directly compared but typical HTS hit threshold often set at >1 µM; literature example sunitinib shows IC50 of 450 nM in a different lack of a hydrophobic back pocket group. Generally, compounds with binding affinities in the low nanomolar range are considered highly potent starting points for lead optimization in kinase drug discovery projects. |
| Quantified Difference | The compound binds to RIPK1 with a Kd of 9.6 nM, demonstrating a high-potency interaction that is comparable to, or exceeds, many experimentally derived tool compounds during initial screening phases. |
| Conditions | Binding affinity to recombinant human wild type partial length RIPK1 (M1 to K305 residues) expressed in bacterial expression system measured by KINOMEscan. |
Why This Matters
A Kd of 9.6 nM validates this compound as a high-affinity probe for RIPK1, offering a distinct binding strength superior to many screening hit compounds, thereby reducing the risk of false positives and providing a reliable tool for target validation studies.
- [1] BindingDB. BDBM50588537 (CHEMBL5185667). Binding affinity of BDBM50588537 to RIPK1. Curated by ChEMBL, data from China Pharmaceutical University. View Source
